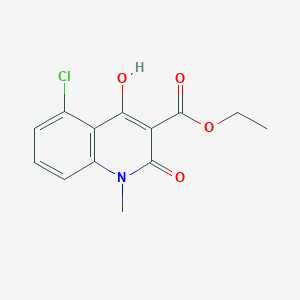

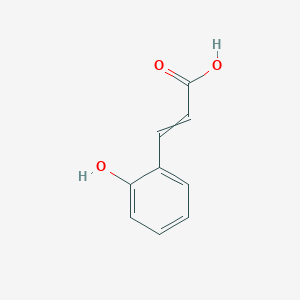

Ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

カタログ番号 B8816966

CAS番号:

248282-10-2

分子量: 281.69 g/mol

InChIキー: POQZLXDTXDVHMY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

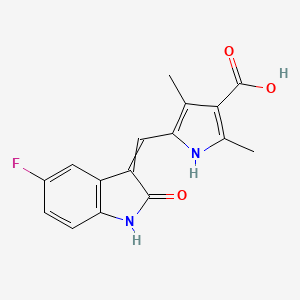

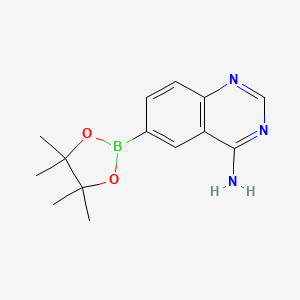

This compound is a derivative of quinoline, a class of organic compounds with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The empirical formula of this compound is C19H17ClN2O3 . It has a molecular weight of 356.80 .

Molecular Structure Analysis

The molecular structure of this compound can be deduced by 1H and 13C NMR spectroscopy . It contains a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring .Safety And Hazards

特性

CAS番号 |

248282-10-2 |

|---|---|

製品名 |

Ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |

分子式 |

C13H12ClNO4 |

分子量 |

281.69 g/mol |

IUPAC名 |

ethyl 5-chloro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate |

InChI |

InChI=1S/C13H12ClNO4/c1-3-19-13(18)10-11(16)9-7(14)5-4-6-8(9)15(2)12(10)17/h4-6,16H,3H2,1-2H3 |

InChIキー |

POQZLXDTXDVHMY-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2Cl)N(C1=O)C)O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Phosgene (51 g, 0.52 mol) dissolved in 150 ml of dioxane was added in portions to a mechanically stirred slurry of 2-amino-6-chloro-benzoic acid (30 g, 0.175 mol) and sodium bicarbonate (44 g, 0.52 mol) in 300 ml of dioxane. Violent reaction with gas evolution occurred and the reaction mixture was cooled to keep the temperature below 50° C. Then stirring was continued at 50° C. for 1 hour. The reaction mixture was cooled to 15° C., the resulting precipitate was collected, washed with water and dried to give the isatoic anhydride. The anhydride (5 g, 0.025 mol) was dissolved in 50 ml of N,N-dimethylacetamide and cooled to 0° C. Sodium hydride (75%) (0.94 g, 0.028 mol) and then methyl iodide (1.89 ml, 0.030 mol) was added at a rate to keep the temperature below 5° C. The reaction mixture was stirred at room temperature for 5 hours. The remaining methyl iodide was removed uuder vacuum. Sodium hydride (0.94 g, 0.028 mol) was added together with diethyl malonate (4.5 g, 0.028 mol). The mixture was heated at 85° C. for 5 hours. After cooling to room temperature, 50 ml of methanol and 50 ml of 1 M hydrochloric acid and subsequently 250 ml of water were added. An emulsion was formed which crystallised on standing in a refrigerator for 72 hours. The crystalline mass was collected by filtration, washed with water, water/methanol (1:1) and heptane and dried to afford the title compound (6.3 g), yield 74%.

Name

Yield

74%

Synthesis routes and methods II

Procedure details

Sodium hydride (1.9 g, 79.17 mmol, 1.60 equiv) was added in several portions to the mixture of 5-chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione in N,N-dimethylformamide from Step 2. Diethyl malonate (7.7 g, 48.07 mmol, 1.00 equiv) was then added dropwise to the stirred mixture over a period of about 30 minutes. The resulting solution was stirred at about 85° C. for about 1 hour, water (800 ml) was added, and the pH of the solution was adjusted to 2 with a solution of hydrochloric acid (5 mol/L). The resulting crude product was collected by filtration and then re-crystallized in ethanol to give the title product as a light yellow solid (2.5 g, yield: 18% 2 steps).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

18%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B8816948.png)